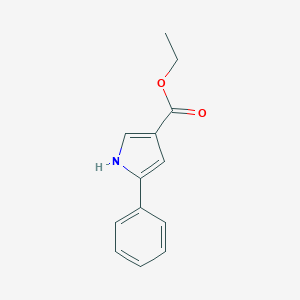

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAUDZLAAYUFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437196 | |

| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-61-8 | |

| Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a cornerstone in numerous biologically active molecules, and this particular derivative serves as a versatile building block for more complex structures.[1][2][3] This document details a reliable synthetic protocol, thorough structural characterization via spectroscopic methods, an analysis of its chemical reactivity, and a discussion of its current and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.

Introduction and Significance

This compound (Compound 1 ) is an aromatic heterocyclic compound featuring a central pyrrole ring substituted with a phenyl group at the C5 position and an ethyl carboxylate group at the C3 position. The pyrrole ring is a privileged scaffold found in a vast number of natural products and pharmaceuticals, including well-known drugs.[2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make its derivatives highly valuable.

Compound 1 serves as a key intermediate in the synthesis of a range of target molecules, particularly in the development of novel therapeutics for neurological disorders and as building blocks for agrochemicals and materials science applications.[1] Its structure allows for functionalization at the pyrrole nitrogen, the ester moiety, and the aromatic rings, providing multiple avenues for molecular elaboration.

Synthesis of this compound

Several synthetic routes are available for accessing substituted pyrroles, including the renowned Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.[5][6][7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a particularly robust and widely used method for preparing this class of compounds.[8][9][10]

A reliable method for synthesizing the title compound is through a multi-step reaction sequence starting from more readily available precursors.[11] One such documented pathway involves the reaction of ethyl cyanoacetate with other reagents, culminating in a final hydrogenation step to yield the target pyrrole.[11]

Generalized Synthetic Scheme (Paal-Knorr Type)

The Paal-Knorr approach offers a straightforward conceptual pathway. It involves the reaction between a 1,4-dicarbonyl precursor and a source of ammonia. The reaction proceeds under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[8] Acetic acid is often used as a catalyst to accelerate the cyclization.[8]

Caption: Generalized Paal-Knorr reaction for pyrrole synthesis.

Structural Elucidation and Physicochemical Properties

Confirming the identity and purity of this compound is paramount. This is achieved through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][11] |

| Molecular Weight | 215.25 g/mol | [1][11] |

| Appearance | Light yellow solid | [1] |

| CAS Number | 161958-61-8 | [11] |

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation. While a specific, unified spectrum for this exact compound is not available in the public search results, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral features.[12][13][14]

| Technique | Expected Key Features |

| ¹H NMR | ~8.6-9.0 ppm (s, 1H): Broad singlet for the N-H proton. ~7.2-7.7 ppm (m, 5H): Multiplets for the phenyl ring protons. ~6.9-7.1 ppm (m, 1H): Signal for the C4-H proton of the pyrrole ring. ~4.2 ppm (q, 2H): Quartet for the ethyl ester -CH₂- group. ~1.3 ppm (t, 3H): Triplet for the ethyl ester -CH₃ group. |

| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~125-138 ppm: Aromatic carbons (phenyl and pyrrole rings). ~60 ppm: Methylene carbon (-CH₂-) of the ethyl ester. ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester. |

| FT-IR (cm⁻¹) | ~3300-3400: N-H stretching. ~3100: Aromatic C-H stretching. ~1680-1700: C=O stretching of the ester. ~1500-1600: C=C stretching of the aromatic rings. |

| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 216.0968: Calculated for C₁₃H₁₄NO₂⁺. |

Note: Chemical shifts (ppm) are referenced to TMS. The exact values can vary based on the solvent and instrument used.[13]

Chemical Reactivity and Synthetic Utility

The structure of this compound contains several reactive sites, making it a versatile synthetic intermediate.

Caption: Key reactive sites on the core structure.

-

N-H Acidity and Alkylation: The proton on the pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce various substituents.

-

Ester Functionalization: The ethyl carboxylate group is a key handle for modification. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

-

Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and can undergo electrophilic substitution, primarily at the C4 position, which is the most activated available site. The phenyl ring can also undergo substitution, although this typically requires harsher conditions.

These reactive handles are instrumental in its use as a precursor for compounds like Vonoprazan, a potassium-competitive acid blocker, where the related 2-fluorophenyl analog is a key intermediate.[15]

Applications and Biological Significance

The pyrrole nucleus is a common feature in molecules with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][16] Derivatives of 5-phenyl-1H-pyrrole-3-carboxylates are explored for various therapeutic applications. For instance, analogs have been investigated as potential antibacterial agents.[2] The versatility of this scaffold ensures its continued relevance in drug discovery programs and as a building block in the synthesis of complex organic materials.[1]

Experimental Protocols

This section provides a detailed, exemplary protocol for the synthesis and characterization of the title compound, based on established multi-step synthetic strategies.[11]

Synthesis Workflow

Caption: Comprehensive workflow from synthesis to characterization.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on a multi-step synthesis route mentioned in the literature and should be adapted and optimized with appropriate laboratory safety precautions.[11]

-

Step 1 & 2 (Intermediate Formation): Synthesize the 1,4-dicarbonyl or equivalent precursor. A route cited in the literature involves reacting ethyl cyanoacetate with potassium carbonate, followed by subsequent steps involving hydrogen chloride in tetrahydrofuran.[11]

-

Causality: These initial steps are designed to build the carbon backbone required for the final pyrrole ring structure. The choice of reagents like potassium carbonate acts as a base to facilitate condensation reactions.

-

-

Step 3 (Reductive Cyclization): The intermediate from the previous steps is dissolved in a suitable solvent, such as ethanol. A catalyst, typically 10% palladium on activated carbon (Pd/C), is added.[11] The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature for approximately 24 hours.[11]

-

Causality: The palladium-catalyzed hydrogenation is a powerful method for reduction and, in this context, facilitates the final ring closure and aromatization to form the stable pyrrole ring.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by Thin Layer Chromatography), the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude residue is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane), to yield the pure this compound as a light yellow solid.[1]

-

Trustworthiness: This purification step is critical. Without it, residual catalysts, starting materials, or byproducts could interfere with subsequent reactions or biological assays.

-

-

Characterization: The purified product's identity and purity are confirmed using the spectroscopic methods outlined in Section 3.2 (NMR, MS, FT-IR).

-

Self-Validation: Comparing the obtained spectra with the expected data validates the success of the synthesis. The presence of the N-H signal in ¹H NMR and IR, the correct molecular ion peak in MS, and the characteristic ester C=O stretch in IR all serve as validation points.

-

Conclusion

This compound stands out as a valuable and versatile heterocyclic building block. Its straightforward synthesis, multiple points for chemical modification, and the proven biological relevance of its scaffold make it a compound of high interest for professionals in organic synthesis and drug discovery. This guide has provided a technical framework for its synthesis, characterization, and potential utility, grounded in established chemical principles and literature precedents.

References

- Chem-Impex. (n.d.). This compound.

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Defensive Publications Series. 42. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Padwa, A., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett.

-

Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1702. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Hantzsch pyrrole synthesis. Retrieved from [Link]

-

MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6284. Retrieved from [Link]

- Supporting Information for an unspecified article providing NMR data for related compounds. (Source URL not provided for direct linking).

- ResearchGate. (2025). The Hantzsch pyrrole synthesis. Retrieved from a PDF of the Canadian Journal of Chemistry article.

- ResearchGate. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds.

-

PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(5), 4537. Retrieved from [Link]

- SciSpace. (2015).

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Retrieved from [Link]

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(3), 1055. Retrieved from [Link]

- ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tdcommons.org [tdcommons.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

[1]

Executive Summary & Compound Identity

This compound (CAS: 161958-61-8) is a privileged heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceuticals, most notably potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1][2][3] Its structural core—a 3,5-disubstituted pyrrole—provides a versatile platform for structure-activity relationship (SAR) exploration, particularly in antimicrobial and gastrointestinal therapeutic areas.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Vonoprazan Intermediate 1 |

| CAS Number | 161958-61-8 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| SMILES | CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2 |

| Appearance | Light yellow to off-white solid |

| Melting Point | 158–160 °C (Typical for pure crystalline form) |

Nomenclature Analysis (IUPAC Rules)

The naming of this compound follows strict IUPAC hierarchy rules for heterocycles. Understanding this logic is essential for avoiding confusion with its isomer, ethyl 2-phenyl-1H-pyrrole-4-carboxylate.[1]

-

Parent Ring Priority: The parent structure is 1H-pyrrole .[1] The nitrogen atom is assigned position 1 .

-

Principal Group Priority: The carboxylate (ester) group is the principal functional group. It must receive the lowest possible locant.[1]

-

Scenario A: Ester at position 3, Phenyl at position 5.[3][4][5][6] (Locants: 1, 3, 5).[3][6][7][8][9][10]

-

Scenario B: Ester at position 4, Phenyl at position 2. (Locants: 1, 2, 4).

-

Rule: While the set (1,2,[1][8]4) is lower than (1,3,5), the principal group (carboxylate) determines the specific locant priority. Position 3 is lower than Position 4. Therefore, the ring is numbered to place the ester at 3 .

-

-

Substituent Placement: With the ester fixed at position 3, the phenyl group falls at position 5.

-

Final Assembly: Ethyl (ester alkyl) + 5-phenyl (substituent) + 1H-pyrrole (parent) + 3-carboxylate (suffix).[1][2][3][11][5][7][12][13][14]

Caption: Logical flow for determining the correct IUPAC designation over potential isomers.

Synthesis Methodologies

The synthesis of 3,5-disubstituted pyrroles is chemically distinct from the more common Paal-Knorr (1,4-dicarbonyl) route, which typically yields 2,5-substitution.[1] The most robust industrial route involves a stepwise cyclization-reduction sequence.[1]

Route A: The "Vonoprazan Intermediate" Strategy (Scalable)

This route avoids the regioselectivity issues of Van Leusen chemistry and is preferred for kilogram-scale production.[1]

Step 1: Alkylation

Reaction of ethyl cyanoacetate with phenacyl bromide (2-bromoacetophenone) under basic conditions.[1]

-

Reagents: NaH (or K₂CO₃), THF/DMF.

-

Intermediate: Ethyl 2-cyano-4-oxo-4-phenylbutanoate.[1]

Step 2: Cyclization to Chloro-Pyrrole

The acyclic intermediate is cyclized using anhydrous hydrogen chloride.[1] This is a critical step where the nitrile nitrogen becomes the pyrrole nitrogen.[1]

-

Reagents: HCl (gas), Et₂O or EtOAc.

-

Product: Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate.[1]

-

Note: The chlorine atom at position 2 is an artifact of the HCl-mediated cyclization of the nitrile.[1]

Step 3: Dechlorination (Hydrodehalogenation)

To obtain the target 5-phenyl-1H-pyrrole-3-carboxylate (with hydrogen at C2), the chloro-substituent is removed via catalytic hydrogenation.[1]

-

Reagents: H₂, 10% Pd/C, Sodium Acetate (buffer), Methanol/THF.

Experimental Workflow Diagram

Caption: Stepwise synthesis via the chloro-pyrrole intermediate, standard in industrial P-CAB production.

Physical & Spectral Characterization

Researchers should validate the compound using the following spectral signatures.

NMR Spectroscopy (¹H NMR, 300 MHz, DMSO-d₆)

| Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH | 11.8 - 12.0 | Broad Singlet | 1H | Pyrrole N-H (Exchangeable) |

| H-2 | 7.45 - 7.55 | Doublet/Multiplet | 1H | Pyrrole C2-H (Deshielded by ester) |

| Ph-H | 7.30 - 7.80 | Multiplet | 5H | Phenyl Ring Protons |

| H-4 | 6.90 - 7.00 | Doublet | 1H | Pyrrole C4-H |

| OCH₂ | 4.15 - 4.25 | Quartet | 2H | Ethyl Ester Methylene |

| CH₃ | 1.25 - 1.35 | Triplet | 3H | Ethyl Ester Methyl |

Note: The coupling constant (

Mass Spectrometry[1][8]

Medicinal Chemistry Applications

Potassium-Competitive Acid Blockers (P-CABs)

This compound is the direct precursor to Vonoprazan (Takecab), a first-in-class drug for acid-related diseases.[1]

-

Mechanism: The pyrrole nitrogen is sulfonylated (e.g., with pyridine-3-sulfonyl chloride).[1]

-

Transformation: The ester at C3 is reduced to an alcohol, converted to a leaving group, and displaced by methylamine to form the final drug.

Antimicrobial Scaffolds

Derivatives of 5-phenyl-pyrrole-3-carboxylates exhibit activity against Mycobacterium tuberculosis and various fungal strains.[1] The lipophilic phenyl group at C5 aids in membrane penetration, while the ester at C3 serves as a hydrogen-bond acceptor or a handle for further diversification into amides or hydrazides.[1]

SAR Logic

-

C5 Position: Substitution with electron-withdrawing groups (e.g., 2-F, 4-Cl) on the phenyl ring typically increases metabolic stability and potency.[1]

-

N1 Position: Must remain unsubstituted for hydrogen bonding unless targeting specific receptors (like H+/K+ ATPase) where a sulfonyl group is required to lock the conformation.

References

- Preparation of Pyrrole Derivatives as Proton Pump Inhibitors.

-

Synthesis of Polysubstituted Pyrroles via 1,3-Dipolar Cycloaddition. Source:Journal of Organic Chemistry. Context: Discusses alternative Van Leusen pathways and regioselectivity challenges. URL:[Link]

-

Discovery of Vonoprazan Fumarate (TAK-438). Source:Journal of Medicinal Chemistry, 2012. Context: Details the SAR leading to the selection of the 5-(2-fluorophenyl) analog, closely related to the title compound. URL:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. An Efficient New Method for the Synthesis of Polysubstituted Pyrroles [organic-chemistry.org]

- 9. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. US7498337B2 - Acid secretion inhibitor - Google Patents [patents.google.com]

- 13. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | C13H12FNO2 | CID 66924698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS#:3652-48-0 | ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Chemsrc [chemsrc.com]

A Technical Guide to the Spectroscopic Elucidation of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] While a complete set of publicly available, experimentally-derived spectra for this specific molecule (CAS No. 161958-61-8) is not readily found, this document will leverage established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization.[2][3][4] This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and validate the structure of this and similar pyrrole derivatives.

The molecular formula for this compound is C₁₃H₁₃NO₂, corresponding to a molecular weight of 215.25 g/mol .[1][2]

The Strategic Importance of Spectroscopic Characterization

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Each method provides a unique piece of the structural puzzle. For a molecule like this compound, these techniques allow us to map the proton and carbon framework, identify key functional groups, and confirm the overall molecular weight and fragmentation patterns, thereby ensuring the compound's identity and purity.

Below is a workflow illustrating the logical progression of spectroscopic analysis for structural elucidation.

Caption: Workflow for Spectroscopic Structure Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR spectra, we can deduce the complete structure.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ethyl CH₃ | ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Experiences coupling with the adjacent CH₂ group. |

| Ethyl CH₂ | ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Experiences coupling with the adjacent CH₃ group. |

| Pyrrole H-4 | ~6.8 - 7.0 | Doublet (d) or Singlet (s) | 1H | Pyrrole Ring H | Adjacent to H-2, may show small coupling. In some analogs, this appears as a multiplet. |

| Phenyl H (m, p) | ~7.2 - 7.5 | Multiplet (m) | 3H | Phenyl Ring H | Typical aromatic region for meta and para protons of a monosubstituted benzene ring. |

| Pyrrole H-2 | ~7.5 - 7.7 | Doublet (d) or Singlet (s) | 1H | Pyrrole Ring H | Expected to be downfield due to deshielding from the adjacent ester and phenyl groups. |

| Phenyl H (o) | ~7.6 - 7.8 | Multiplet (m) | 2H | Phenyl Ring H | Ortho protons are often shifted downfield in such structures. |

| Pyrrole N-H | ~8.5 - 9.5 | Broad Singlet (br s) | 1H | Pyrrole N-H | The N-H proton of a pyrrole ring is typically broad and significantly downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Ethyl CH₃ | ~14.5 | -O-CH₂-CH₃ | Typical upfield signal for an ethyl methyl group. |

| Ethyl CH₂ | ~60.0 | -O-CH₂ -CH₃ | Standard chemical shift for a carbon attached to an ester oxygen. |

| Pyrrole C-3 | ~114 | Pyrrole Ring C -COOEt | Shielded carbon of the pyrrole ring. |

| Pyrrole C-4 | ~118 | Pyrrole Ring C -H | Aromatic CH carbon of the pyrrole ring. |

| Phenyl C (p) | ~125 | Phenyl Ring para-C | Aromatic CH carbon. |

| Phenyl C (o) | ~128 | Phenyl Ring ortho-C | Aromatic CH carbon. |

| Phenyl C (m) | ~129 | Phenyl Ring meta-C | Aromatic CH carbon. |

| Phenyl C (ipso) | ~132 | Phenyl Ring ipso-C | Quaternary carbon attached to the pyrrole ring. |

| Pyrrole C-2 | ~135 | Pyrrole Ring C -H | Deshielded due to proximity to the phenyl group and nitrogen. |

| Pyrrole C-5 | ~138 | Pyrrole Ring C -Ph | Deshielded quaternary carbon attached to the phenyl group. |

| Ester C=O | ~165 | C =O | Characteristic downfield signal for an ester carbonyl carbon. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300 - 3400 | N-H Stretch | Pyrrole N-H | A moderately sharp peak characteristic of the N-H bond in the pyrrole ring. |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of C-H bonds on the phenyl and pyrrole rings. |

| ~2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the C-H bonds of the ethyl group. |

| ~1680 - 1710 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band is expected for the ester carbonyl group, a key feature of the molecule. |

| ~1500 - 1600 | C=C Stretch | Aromatic Rings | Multiple bands indicating the carbon-carbon double bonds within the phenyl and pyrrole rings. |

| ~1200 - 1300 | C-O Stretch | Ester C-O | Strong absorption from the C-O single bond of the ester group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₃H₁₃NO₂), the exact mass is 215.0946.

Expected Observations:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 215, corresponding to the intact molecule.

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition with high accuracy (e.g., calculated for [M+H]⁺: 216.1025, found within a few ppm).

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 170.

-

Loss of ethylene (-C₂H₄) via McLafferty rearrangement, if sterically feasible.

-

Fragmentation of the pyrrole or phenyl rings, leading to a series of smaller aromatic fragment ions.

-

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocols

The following are generalized, yet industry-standard, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak or TMS.

IR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the instrument software to calculate the exact mass and predict the elemental composition.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. While this guide presents a predictive analysis based on established principles, it serves as a robust template for any researcher undertaking the synthesis and characterization of this compound. The true utility of this guide lies not just in the data presented, but in the causal logic that connects spectral features to molecular structure, an essential skill for professionals in the chemical and pharmaceutical sciences.

References

-

Capot Chemical Co., Ltd. 161958-61-8 | this compound. [Link]

-

precisionFDA. ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE. [Link]

-

PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

-

Patel, M. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

Y-Biochemicals. CAS 161958-61-8 | this compound. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

ChemSynthesis. ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. [Link]

-

Manasa Life Sciences. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

-

ChemBK. This compound. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

[1]

Executive Summary

This compound (CAS: 161958-61-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for bioactive pyrrole derivatives and proton pump inhibitors (e.g., Vonoprazan analogs).[1] Its physicochemical behavior is governed by the interplay between the hydrophobic phenyl/ethyl moieties and the hydrogen-bond-donating pyrrole NH group.[1]

This guide provides a comprehensive analysis of its solubility characteristics, thermodynamic modeling, and experimental protocols.[1] It is designed to move beyond static data points, offering researchers a self-validating framework to determine, model, and optimize solubility for synthesis, purification, and formulation.[1]

Physicochemical Characterization & Solubility Mechanisms[1][2][3]

Structural Analysis

The solubility of this compound is dictated by three primary structural features:

-

Pyrrole Core (NH Donor): Acts as a hydrogen bond donor.[1] This facilitates solubility in proton-accepting solvents (e.g., DMSO, DMF, THF).[1]

-

Ester Functionality (C=O Acceptor): The ethyl ester at position 3 acts as a weak hydrogen bond acceptor, enhancing compatibility with polar aprotic solvents and alcohols.[1]

-

Hydrophobic Domains (Phenyl & Ethyl): The 5-phenyl ring and the ethyl chain contribute significantly to the molecule's lipophilicity (LogP ~2.7–3.0), limiting water solubility while promoting dissolution in chlorinated solvents and esters.[1]

Predicted Solubility Profile

Based on structural pharmacophores and synthesis literature, the compound exhibits the following solubility classification:

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions; solvent accepts H-bond from pyrrole NH.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces and interaction with the aromatic system.[1] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good | THF coordinates well with the NH proton; Ethyl Acetate matches the ester polarity.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Soluble, often requiring heat.[1] Competition between H-bonding and hydrophobic effect.[1] |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low | Lack of polar interactions; useful as anti-solvents for recrystallization.[1] |

| Aqueous | Water, Phosphate Buffer (pH 7.[1]4) | Very Low | Hydrophobic penalty dominates; solubility < 0.1 mg/mL without surfactants.[1] |

Experimental Protocols: Self-Validating Systems

To ensure data integrity in your specific application (e.g., pre-formulation or process chemistry), use the following standardized protocols.

Protocol A: Static Equilibrium Method (Shake-Flask)

Best for generating thermodynamic data and precise solubility curves.[1]

Reagents: High-purity this compound (>98%), HPLC-grade solvents.

Workflow:

-

Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent temperature-induced precipitation.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (approx. 254 nm) or Gravimetric analysis (evaporation).

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for rapid determination of metastable zone width (MSZW) and recrystallization curves.[1]

Workflow:

-

Prepare a mixture of known composition (solute mass / solvent mass).[1]

-

Heat at a constant rate (e.g., 0.5 K/min) until dissolution is complete (Clear Point).

-

Cool at a constant rate until nucleation is observed (Cloud Point).[1]

-

Repeat for different concentrations to map the solubility boundary.[1]

Workflow Visualization

The following diagram outlines the logical flow for determining and modeling solubility data.

Figure 1: Decision matrix and workflow for solubility determination and thermodynamic modeling.

Thermodynamic Modeling & Data Analysis

For rigorous process design, experimental data should be correlated using thermodynamic models.[1] This allows for interpolation at different temperatures.[1]

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2]

- : Empirical model parameters derived from regression analysis.

-

Application: Use this equation to predict solubility at non-measured temperatures during cooling crystallization design.

Van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.[1][3]

1Field Insight: For this compound, dissolution in alcoholic solvents is typically endothermic (

Practical Applications: Recrystallization & Purification[1][4]

The solubility differential between solvents is the basis for purification.

Solvent System Selection

-

Primary Solvent (Good): Ethanol or Ethyl Acetate.[1]

-

Role: Dissolves the compound at high temperatures (reflux).[1]

-

-

Anti-Solvent (Poor): Hexane or Water.[1]

-

Role: Induces precipitation when added to the cooled solution or reduces solubility limit.[1]

-

Optimized Recrystallization Protocol

-

Dissolution: Dissolve crude this compound in the minimum volume of boiling Ethanol (approx. 78°C).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Nucleation: Slowly add Hexane (warm) until a slight turbidity persists.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid cooling may trap impurities.[1]

-

Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:4 ratio).

Figure 2: Optimized recrystallization workflow using a solvent/anti-solvent binary system.[1]

References

-

PubChem. (n.d.).[1][4] this compound. National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link][1]

-

Sobechko, I., et al. (2019).[1] Thermodynamic properties of solubility of pyrrole derivatives. Journal of Chemical & Engineering Data. (Contextual grounding on thermodynamic modeling of pyrrole derivatives).

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

- 1. CAS#:36635-66-2 | Isocyano(phenyl)methyl 4-methylphenyl sulfone | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | C13H12FNO2 | CID 66924698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Paal-Knorr Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

This guide outlines the Paal-Knorr synthesis protocol for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate . It is designed for medicinal chemists and process development scientists, focusing on the critical cyclization of the 1,4-dicarbonyl precursor.

Strategic Abstract

This compound is a high-value pharmacophore, serving as a structural core for potassium-competitive acid blockers (P-CABs) like Vonoprazan. While Hantzsch synthesis is a common alternative, the Paal-Knorr synthesis offers a convergent, atom-economical route characterized by the cyclization of a 1,4-dicarbonyl precursor with a nitrogen source. This protocol details the generation of the specific 1,4-dicarbonyl intermediate—Ethyl 2-formyl-4-oxo-4-phenylbutanoate (or its enol equivalent)—and its subsequent cyclization. The method prioritizes regiochemical control and minimizes furan by-product formation through pH-modulated ammonium acetate buffering.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize the target via Paal-Knorr, we must identify the correct 1,4-dicarbonyl backbone. Standard Paal-Knorr precursors (e.g., acetonylacetone) yield 2,5-dialkyl pyrroles. For a 3-carboxylate, 5-phenyl substitution pattern with a C2-unsubstituted position, the precursor requires a specific oxidation state:

-

C2 Position: Must be derived from an aldehyde (formyl group) to yield a proton at C2.

-

C3 Position: Must carry the ethyl ester.

-

C5 Position: Must carry the phenyl ketone.

The Precursor: Ethyl 2-formyl-4-oxo-4-phenylbutanoate. Note: This intermediate is labile and typically generated in situ or used immediately after formylation of Ethyl 4-oxo-4-phenylbutanoate.

Reaction Scheme (DOT Visualization)

Figure 1: Retrosynthetic pathway identifying the critical formylated 1,4-dicarbonyl intermediate.

Detailed Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a step-wise condensation and dehydration sequence.[1]

-

Nucleophilic Attack 1: Ammonia (from ammonium acetate) attacks the more reactive aldehyde carbonyl (C2-formyl), forming a hemiaminal.

-

Imine Formation: Dehydration yields the imine at C2.

-

Cyclization: The nitrogen lone pair attacks the ketone carbonyl (C5-phenyl).

-

Aromatization: Loss of the second water molecule is driven by the formation of the aromatic pyrrole ring.

Critical Control Point: The pH must be kept slightly acidic (acetic acid solvent) to catalyze dehydration, but not so acidic as to promote furan formation (Paal-Knorr Furan synthesis). Ammonium acetate provides a self-buffering system (pH ~4.5-5.0) ideal for this transformation.

Experimental Protocol

Phase 1: In-Situ Generation of Precursor

If the 1,4-dicarbonyl precursor is not commercially available, synthesize it via formylation.

Reagents:

-

Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)

-

Ethyl formate (1.5 eq)

-

Sodium ethoxide (1.2 eq)

-

Solvent: Anhydrous Ethanol or THF

Procedure:

-

Cool a suspension of NaOEt in dry ethanol to 0°C.

-

Add Ethyl 4-oxo-4-phenylbutanoate dropwise. Stir for 15 min.

-

Add Ethyl formate dropwise, maintaining temperature <10°C.

-

Allow to warm to RT and stir for 4-6 hours.

-

Checkpoint: TLC should show consumption of starting material. The product (sodium enolate) can be used directly or quenched with dilute acetic acid to isolate the keto-aldehyde.

Phase 2: Paal-Knorr Cyclization (Core Protocol)

Reagents:

-

Crude 1,4-Dicarbonyl Intermediate (from Phase 1)

-

Ammonium Acetate (

) - 5.0 equivalents (Excess required to prevent oligomerization) -

Glacial Acetic Acid (Solvent/Catalyst)[2]

Step-by-Step Methodology:

| Step | Action | Technical Rationale |

| 1. Setup | Dissolve the 1,4-dicarbonyl intermediate in Glacial Acetic Acid (0.5 M concentration). | Acetic acid acts as both solvent and acid catalyst for dehydration steps. |

| 2. Amine Addition | Add Ammonium Acetate (5.0 eq) in a single portion. | Excess nitrogen source pushes the equilibrium toward the imine and suppresses furan formation. |

| 3. Reaction | Heat the mixture to 90°C - 100°C for 3-5 hours. | Thermal energy is required to overcome the activation energy of the final aromatization/dehydration step. |

| 4. Monitoring | Monitor via HPLC or TLC (Hexane:EtOAc 3:1). Look for a UV-active spot ( | The pyrrole is highly UV active due to conjugation with the phenyl ring. |

| 5. Workup | Cool to RT. Pour reaction mixture into ice-cold water (5x volume). | Precipitates the hydrophobic pyrrole product while retaining excess |

| 6. Isolation | Filter the solid precipitate. Wash with water and cold 10% EtOH. | Removes residual acetic acid.[3] |

| 7. Purification | Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hex/EtOAc gradient). | Target purity >98% for pharmaceutical applications. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Furan Formation | Acidity too high; Ammonia concentration too low. | Ensure excess |

| Low Yield | Incomplete formylation in Phase 1.[3] | Verify precursor quality before cyclization.[3] Ensure anhydrous conditions during formylation. |

| Dark Tarry Product | Polymerization of pyrrole (acid sensitivity). | Limit heating time. Quench immediately upon completion. Store product away from light/air. |

| Incomplete Cyclization | Temperature too low. | Ensure internal temperature reaches 90°C. Refluxing ethanol is often insufficient; acetic acid allows higher T. |

Safety & Handling

-

Ethyl 4-oxo-4-phenylbutanoate: May be an irritant.

-

Ammonium Acetate/Acetic Acid: Corrosive and irritant vapors. Perform all heating in a fume hood.

-

Pyrrole Product: Generally stable, but substituted pyrroles can be sensitive to oxidation. Store under inert atmosphere at 4°C.

References

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal.[3][4][5] URL:[Link]

-

Amarnath, V., et al. (1991).[6] Mechanism of the Paal-Knorr Pyrrole Synthesis. Source: Journal of Organic Chemistry, 56(24), 6924–6931. URL:[Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Source: Technical Disclosure Commons (2024). URL:[Link]

-

Paal-Knorr Synthesis Overview. Source: Wikipedia. URL:[Link]

Sources

- 1. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

Analytical methods for the characterization of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

An In-Depth Guide to the Analytical Characterization of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its pyrrole core, substituted with a phenyl group and an ethyl carboxylate moiety, makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of neurological disorders and oncology.[1] Furthermore, its stable and soluble nature lends itself to applications in materials science for the creation of advanced polymers.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the unambiguous characterization and purity assessment of this compound. The protocols outlined herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for selecting appropriate analytical techniques and solvents.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 161958-61-8 | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 96% | [1] |

| Solubility | Soluble in ethanol, dichloromethane, chloroform; practically insoluble in water. | |

| Storage Conditions | Store at 0-8 °C | [1] |

Analytical Workflow Overview

A multi-technique approach is essential for the complete characterization of this compound. This ensures confirmation of the molecular structure, identification of functional groups, and quantification of purity.

Caption: General analytical workflow for comprehensive characterization.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is employed to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule are sensitive to their environment, providing a unique "fingerprint." For this molecule, we are particularly interested in identifying the N-H bond of the pyrrole ring, the C=O of the ester, and the aromatic C-H and C=C bonds.

Experimental Protocol:

-

Sample Preparation (ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000–400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean ATR crystal before analyzing the sample.

-

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400–3200 | N-H Stretch | Pyrrole Ring | Broad to sharp peak[2] |

| 3100–3000 | C-H Stretch | Aromatic (Phenyl) & Pyrrole | Medium to weak peaks |

| ~1700 | C=O Stretch | Ethyl Ester | Strong, sharp peak[3] |

| ~1600 | C=C Stretch | Aromatic Ring | Medium intensity peaks |

| ~1475 | Ring Vibration | Pyrrole Ring | Medium intensity peak[2] |

| ~1200 | C-O Stretch | Ester | Strong peak |

| ~1198 | C-N Stretch | Pyrrole Ring | Medium intensity peak[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrumentation: 500 MHz NMR Spectrometer (or equivalent).

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for full assignment if necessary.

-

Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen of the pyrrole ring often appears as a broad singlet.[4] |

| 7.6-7.2 | Multiplet | 5H | Aromatic-H | Protons of the C₅-phenyl group. |

| ~7.0 | Doublet | 1H | Pyrrole-H | Proton at the C₂ position of the pyrrole ring. |

| ~6.7 | Doublet | 1H | Pyrrole-H | Proton at the C₄ position of the pyrrole ring. |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group.[4] |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group.[4] |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Carbonyl carbon of the ethyl ester.[4] |

| 138-124 | Aromatic & Pyrrole Carbons | A series of signals corresponding to the carbons of the phenyl and pyrrole rings.[4] |

| ~114 | Pyrrole C -H | Pyrrole ring carbons attached to protons.[4] |

| ~60 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester.[4] |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[4] |

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The conjugated system formed by the phenyl ring and the pyrrole ring is expected to produce characteristic absorption bands in the UV region.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

-

Prepare a dilute solution (~5-10 µg/mL) from the stock solution for analysis.

-

-

Instrumentation: Dual-beam UV-Vis Spectrophotometer.

-

Data Acquisition:

-

Scan the sample from 200 nm to 400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Expected Results: The spectrum is expected to show strong absorption maxima (λₘₐₓ) characteristic of the π → π* transitions within the conjugated aromatic system. The exact position of the maxima will depend on the solvent used but can be expected in the 250-350 nm range based on similar pyrrole derivatives.[5][6]

Chromatographic and Mass Spectrometric Analysis

These techniques are crucial for assessing the purity of the compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the standard method for determining the purity of organic compounds. Its high resolution allows for the separation of the main compound from potential impurities arising from synthesis or degradation. A C18 stationary phase is chosen due to the non-polar nature of the analyte.

Caption: Workflow for HPLC purity analysis.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v). Optimization may be required. |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[7][8] |

| Column Temperature | 30 °C[7][8] |

| Injection Volume | 10 µL |

| Detection Wavelength | Set to the λₘₐₓ determined by UV-Vis analysis. |

Expected Results: A successful analysis will yield a single, sharp, and symmetrical peak in the chromatogram. The area of this peak relative to the total area of all peaks at that wavelength provides the purity of the sample (e.g., >99%).

Mass Spectrometry (LC-MS or GC-MS)

Causality: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI), typically coupled with LC, is a soft ionization technique that provides the molecular ion with minimal fragmentation, making it ideal for this purpose.

Experimental Protocol (LC-MS):

-

Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100–500.

-

Capillary Voltage: ~3.5 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

-

Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Calculated Mass for C₁₃H₁₃NO₂: 215.09

-

Expected [M+H]⁺: m/z 216.10

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure, confirm the presence of all functional groups, assess purity, and confirm the molecular weight of their synthesized compound. This multi-faceted approach ensures the quality and integrity of the material used in subsequent research and development activities.

References

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. Figure 5. FT-IR spectrum of the ethyl.... [Link]

-

Wikipedia. Pyrrole. [Link]

-

ChemRxiv. DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. [Link]

-

PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

-

Supporting Information. Analytical Data for All Products. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

ChemSynthesis. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

ResearchGate. UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified.... [Link]

-

ResearchGate. Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Link]

-

NIH. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

-

ResearchGate. (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

Asian Journal of Chemistry. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

-

ResearchGate. UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and.... [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. public.pensoft.net [public.pensoft.net]

Technical Monograph: Handling and Storage of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

This Application Note is structured as a high-level technical monograph designed for drug discovery and organic synthesis professionals. It prioritizes the preservation of compound integrity through rigorous environmental control.[1]

Executive Summary

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS: 161958-61-8) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceuticals, particularly for neurological and oncology targets.[2][3] Its structural core—an electron-rich pyrrole ring—confers significant reactivity but also inherent instability.

This compound exhibits susceptibility to oxidative polymerization and photolytic degradation . Improper handling results in the formation of dark oligomers, compromising yield and assay reproducibility. This guide defines the "Cold-Chain/Inert-Gas" standard required to maintain >98% purity over extended storage periods.

Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 161958-61-8 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | Light yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |

| pKa (Calculated) | ~13.5 (pyrrole NH) |

| Storage Class | Light-sensitive, Air-sensitive, Refrigerated (2–8°C) |

Safety & Hazard Assessment (HSE)

Refer to the specific Safety Data Sheet (SDS) from your vendor before handling.

Primary Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Operational Safety:

-

Engineering Controls: All weighing and transfer operations must be performed inside a chemical fume hood .

-

PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

-

Containment: In case of spillage, sweep up dry; do not generate dust.[4] Decontaminate surface with ethanol.

Protocol A: Storage & Stability (The "Golden Standard")

Rationale: The pyrrole nitrogen lone pair contributes to the aromatic system but makes the ring electron-rich and prone to electrophilic attack by atmospheric oxygen (autoxidation). This reaction is catalyzed by light and heat.

Storage Workflow Diagram

The following decision tree illustrates the lifecycle management of the compound upon receipt.

Figure 1: Lifecycle management workflow for minimizing oxidative degradation during storage.

Detailed Storage Steps:

-

Temperature: Store bulk powder at 2–8°C for routine use. For archival storage (>6 months), -20°C is preferred to arrest kinetic degradation.

-

Atmosphere (Critical): The container must be backfilled with Argon or Nitrogen after every use.

-

Why? Oxygen exposure turns the light yellow solid into a brown/black gum.

-

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term oxidation protection; use electrical tape or shrink bands over the cap.

-

Moisture: Store in a desiccator. Hydrolysis of the ester group (ethyl ester to carboxylic acid) is slow but possible under humid conditions.

Protocol B: Solubilization & Handling

Rationale: Pyrrole esters are hydrophobic. Attempting to dissolve directly in aqueous buffers will result in precipitation. A "co-solvent spike" method is required.

Solvent Compatibility Table

| Solvent | Solubility Rating | Application |

| DMSO | Excellent (>50 mM) | Cryopreservation of stocks; Cell-based assays. |

| Ethanol | Good (>20 mM) | Chemical synthesis; Crystallization. |

| DMF | Excellent (>50 mM) | Chemical synthesis (coupling reactions). |

| Water/PBS | Poor (<0.1 mM) | Do not use for stock preparation. |

Step-by-Step Solubilization Protocol:

-

Calculate: Determine the mass required for a high-concentration stock (e.g., 10 mM or 50 mM).

-

Example: To make 1 mL of 50 mM stock, weigh 10.76 mg of powder (MW: 215.25).

-

-

Weigh: Weigh the solid into a pre-tared amber vial.

-

Dissolve: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.

-

Note: Sonicate if particles persist. The solution should be clear and light yellow.

-

-

Dilute (For Biological Assays):

-

Dilute the DMSO stock into the aqueous buffer immediately before use.

-

Keep the final DMSO concentration <0.5% to avoid solvent toxicity in cell assays.

-

Precipitation Check: Inspect the buffer for cloudiness. If precipitate forms, lower the working concentration.

-

Quality Control & Troubleshooting

Self-Validating System: Before committing the compound to expensive biological assays or synthesis steps, verify its integrity.

Visual Inspection (The "Traffic Light" System)

-

Green Light: Powder is light yellow/off-white. Free-flowing.

-

Yellow Light: Powder is beige/tan. Slight oxidation. Purify by recrystallization (EtOH/Water) if high purity is needed.

-

Red Light: Powder is dark brown or sticky. Significant polymerization/degradation. Discard.

Analytical Verification

-

¹H NMR (DMSO-d₆): Look for the pyrrole NH signal (broad singlet, typically >11 ppm) and the ethyl group quartet/triplet.

-

Degradation Marker: Disappearance of the NH signal or broadening of aromatic peaks indicates oxidation.

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% TFA).

-

Detection: UV 254 nm.

-

Purity Criteria: Single peak >95% area.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66924698 (Related Fluorophenyl Derivative). Retrieved from [Link][5]

Sources

Application Note: Precision Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Executive Summary & Strategic Analysis

Target Molecule: Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (CAS: 161958-61-8) Primary Application: Pharmaceutical intermediate (e.g., Vonoprazan fumarate precursors), kinase inhibitor scaffolds, and material science monomers.

Synthesizing 3,5-disubstituted pyrroles with high regiochemical fidelity presents a specific challenge in heterocyclic chemistry. While the Van Leusen pyrrole synthesis (TosMIC + electron-deficient alkene) is the gold standard for 3,4-disubstituted systems, it often fails to access the 3,5-pattern efficiently, typically yielding the 4-phenyl isomer when reacting TosMIC with cinnamates.

To achieve the specific 5-phenyl-3-carboxylate architecture, this protocol utilizes a modified Knorr/Hantzsch-type condensation involving a "Chloro-Blocking" strategy. This route proceeds via the alkylation of ethyl cyanoacetate with phenacyl bromide, followed by an acid-mediated cyclization that installs a chlorine atom at the C2 position. This chlorine atom serves as a transient blocking group, preventing furan formation and directing the cyclization, before being removed via hydrogenolysis to yield the target 1H-pyrrole.

Key Advantages of this Protocol:

-

Regiocontrol: Guarantees the 3,5-substitution pattern (unlike Paal-Knorr which varies with amine steric bulk).

-

Scalability: Avoids the use of unstable aldehydes or expensive isocyanides.

-

Purification: Intermediates are crystalline solids, minimizing the need for complex chromatography.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical reaction nodes and the "Chloro-Blocking" mechanism that ensures regioselectivity.

Caption: Step-wise synthesis showing the critical chlorination-cyclization step that prevents furan formation and locks the pyrrole regiochemistry.

Detailed Experimental Protocol

Phase 1: C-Alkylation (Synthesis of the -Keto Nitrile)

This step couples the phenyl ring source to the ester scaffold.

Reagents:

-

Ethyl cyanoacetate (1.1 equiv)

-

Phenacyl bromide (2-bromoacetophenone) (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

-

Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to phenacyl bromide). Cool to 0°C.

-

Anion Formation: Add Ethyl cyanoacetate dropwise over 20 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases and the solution becomes clear/yellow.

-

Alkylation: Dissolve Phenacyl bromide in a minimal amount of THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Critical Note: Maintain temperature <5°C to prevent O-alkylation or polymerization.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for phenacyl bromide (

) should disappear. -

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Yield: The crude Ethyl 2-cyano-4-oxo-4-phenylbutanoate is typically obtained as a viscous oil or low-melting solid (Yield: ~85-90%). It can be used directly or recrystallized from Ethanol.

Phase 2: Cyclization to Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

This is the regio-determining step . The use of dry HCl facilitates the attack of the nitrile nitrogen onto the ketone carbonyl while simultaneously installing the chlorine at C2.

Reagents:

-

Intermediate 1 (from Phase 1)

-

HCl gas (generated in situ or from a cylinder) OR 4M HCl in Dioxane

Procedure:

-

Dissolve the crude keto-nitrile (Intermediate 1) in anhydrous Diethyl Ether (0.2 M). Cool to 0°C.

-

Saturation: Bubble dry HCl gas through the solution for 30-60 minutes. The solution will likely darken.

-

Alternative: Add 4M HCl in Dioxane (5-10 equiv) dropwise if gas handling is not available, though gas saturation often gives higher yields.

-

-

Cyclization: Stir the mixture at room temperature for 4-12 hours. A precipitate often forms.

-

Workup: Carefully neutralize the reaction mixture with saturated NaHCO₃ (Caution: Gas evolution). Extract with Ethyl Acetate.[1][2][5][6][7]

-

Purification: The crude product usually requires silica gel chromatography (Gradient: 0-20% EtOAc in Hexane) to separate the pyrrole from any furan byproducts.

-

Characterization:

-

Product: Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate.

-

Appearance: White to pale yellow solid.

-

Yield: ~50-65% (Furan formation is the main side reaction).

-

Phase 3: Hydrogenolysis (Removal of the Chlorine Blocking Group)

The final step removes the C2-chloro substituent to yield the target 1H-pyrrole.

Reagents:

-

Intermediate 2 (Chloro-pyrrole)

-

10% Pd/C (10 wt% loading)

-

Magnesium Oxide (MgO) or Sodium Acetate (2.0 equiv) - Acid scavenger is critical.

-

Solvent: Ethanol or Methanol[6]

-

Hydrogen Gas (Balloon pressure or 1 atm)

Procedure:

-

Dissolve the chloro-pyrrole in Ethanol (0.1 M).

-

Add the acid scavenger (MgO or NaOAc). Why? The reduction produces HCl, which can poison the catalyst or degrade the pyrrole.

-

Add 10% Pd/C carefully (under inert gas flow).

-

Reduction: Purge with Hydrogen gas and stir under H₂ atmosphere (balloon) at room temperature for 12-24 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Partition the residue between water and Ethyl Acetate.[2] Dry the organic layer and concentrate.[1][2]

-

Final Purification: Recrystallize from Hexane/EtOAc or Ethanol/Water.

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 130 – 132 °C | Matches literature [1, 2] |

| Molecular Weight | 215.25 g/mol | Formula: C₁₃H₁₃NO₂ |

| 1H NMR (CDCl₃) | C2-H and C4-H are distinct.[1][7][8][9][10][11] C2-H is typically more deshielded than C4-H. | |

| Mass Spec (ESI) | [M+H]⁺ = 216.24 |

Troubleshooting & Critical Parameters

Furan Formation (Side Reaction)

-

Symptom: Low yield in Phase 2; isolation of an oil that does not show NH stretch in IR.

-

Cause: Acid-catalyzed cyclization of the keto-nitrile via Oxygen (O-attack) rather than Nitrogen.

-

Correction: Ensure the reaction is strictly anhydrous. The presence of water favors hydrolysis of the nitrile to an amide/acid, which promotes furan closure. Use high concentrations of HCl to favor the formation of the imidoyl chloride intermediate which leads to the pyrrole.

Incomplete Dechlorination

-

Symptom: Presence of M+ and M+2 peaks (ratio 3:1) in Mass Spec after Phase 3.

-

Correction: The HCl byproduct poisons the Pd catalyst. Ensure sufficient MgO or Sodium Acetate is present. If the reaction stalls, filter and add fresh catalyst.

Safety Considerations

-

Phenacyl Bromide: Potent lachrymator. Handle only in a fume hood.

-

Sodium Hydride: Reacts violently with water. Quench all glassware and residues carefully.

-

Hydrogenation: H₂ is flammable. Ensure proper grounding when handling dry Pd/C to prevent spark ignition.

References

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456.

-

ChemicalBook. (n.d.). This compound Product Page & Synthesis Routes.[1][8][10]

-

Kubo, K., et al. (2009). Patent US7498337B2: Acid secretion inhibitor. Google Patents.

- Van Leusen, A. M., et al. (1972). A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide. Tetrahedron Letters, 13(52), 5337-5340.

Sources

- 1. ncu.repo.nii.ac.jp [ncu.repo.nii.ac.jp]

- 2. US7498337B2 - Acid secretion inhibitor - Google Patents [patents.google.com]

- 3. preprints.org [preprints.org]

- 4. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]

- 5. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]

Troubleshooting & Optimization

Side reactions in the Paal-Knorr synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

This guide serves as a specialized technical support resource for researchers conducting the Paal-Knorr synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate .[1] It focuses on mechanistic causality, troubleshooting side reactions, and optimizing protocol parameters.[1]

Topic: Troubleshooting Side Reactions in the Synthesis of this compound Protocol ID: PK-PYR-5PH-3EST Applicability: Medicinal Chemistry, Heterocyclic Synthesis[1]

Core Reaction Logic & Mechanism

The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound (specifically ethyl 2-formyl-4-oxo-4-phenylbutanoate or its enol/masked equivalent) with a primary amine source (Ammonia/Ammonium Acetate) to form the pyrrole ring.[1][2][3][4]